9-Chloro Quetiapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine is an atypical antipsychotic drug used for the treatment of schizophrenia, acute mania, and bipolar depression . It works by affecting chemicals in your brain such as dopamine and serotonin .
Synthesis Analysis
Quetiapine has been synthesized as part of a 5-step sequence from anthranilic acid . A convenient synthetic pathway for labeling of quetiapine with carbon-14 has been presented . Another synthetic approach was constructed using direct C–H thiolation of benzamides .Molecular Structure Analysis
Quetiapine metabolism was explored using molecular networking, which allowed for the visualization of quetiapine metabolism kinetics and determination of the major metabolic pathways .Chemical Reactions Analysis
Quetiapine undergoes extensive metabolism, and cytochrome P450 system, CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .Physical And Chemical Properties Analysis
Quetiapine is a small molecule with a chemical formula of C21H25N3O2S . It has a molecular weight of 383.507 and is a dibenzothiazepine derivative .Wissenschaftliche Forschungsanwendungen
Overview of Quetiapine in Schizophrenia Treatment
Quetiapine, a dibenzothiazepine derivative, is recognized for its efficacy in acute schizophrenia treatment. It targets both positive and negative symptoms effectively and is compared favorably with chlorpromazine and haloperidol, demonstrating similar efficacy levels. Notably, quetiapine distinguishes itself with its minimal extrapyramidal symptoms (EPS) across a wide dosage range, making it a preferable choice for patients sensitive to EPS, including the elderly and those with pre-existing brain disorders. Its impact on plasma prolactin levels and body weight is significantly lower than that observed with other antipsychotics, contributing to its high patient acceptability and satisfaction (S. Cheer & A. Wagstaff, 2004).
Quetiapine's Efficacy in Bipolar Depression
Quetiapine's role extends beyond schizophrenia management to treating bipolar depression. Its efficacy is supported by its unique pharmacological profile, including antagonism at serotonin and dopamine receptors, which underpins its antidepressant effects. Clinical trials highlight its significant improvement over placebo in depressive symptoms reduction and global severity of illness in bipolar depression patients. Its tolerability profile is favorable, with most adverse effects being of mild to moderate severity, and it presents a lower risk for EPS compared to traditional antipsychotics. This positions quetiapine as a valuable treatment option for bipolar depression (M. Sanford & G. Keating, 2012).
Quetiapine in Alcohol Use Disorders
Exploratory research into quetiapine's application for treating alcohol use disorders presents a promising avenue. Its pharmacodynamic profile, including multiple receptor antagonism, suggests potential utility in reducing drinking outcomes by addressing mood, anxiety, and sleep issues commonly associated with alcohol withdrawal and relapse. This aligns with the broader need for effective treatments in alcohol use disorders, marking an important area for continued research and potential therapeutic expansion (L. Ray, Andia Heydari, & T. Zorick, 2010).
Wirkmechanismus
Target of Action
9-Chloro Quetiapine, like its parent compound Quetiapine, is believed to act on various neurotransmitter receptors in the brain. It shows affinity for serotonin 5-HT1A and 5-HT2A, dopamine D1 and D2, histamine H1, and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions .
Mode of Action
It is proposed that its antipsychotic activity could occur from theantagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This antagonism may help to balance the neurotransmitter levels in the brain, thereby alleviating symptoms of mental disorders .
Biochemical Pathways
9-Chloro Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . These enzymes convert 9-Chloro Quetiapine into various metabolites, some of which are pharmacologically active . The metabolism of 9-Chloro Quetiapine can affect various biochemical pathways and influence its therapeutic effects .
Pharmacokinetics
After oral administration, 9-Chloro Quetiapine is rapidly absorbed, with the time to reach maximum plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, with about 73% of the dose excreted as metabolites in urine and 21% in feces .
Result of Action
The molecular and cellular effects of 9-Chloro Quetiapine’s action are complex and involve multiple neurotransmitter systems. By antagonizing various receptors, it can modulate neurotransmitter levels in the brain, potentially leading to improved symptoms in conditions like schizophrenia, depression, and bipolar disorder . The exact cellular effects remain elusive and are the subject of ongoing research .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Chloro Quetiapine. For instance, the drug’s metabolism can be affected by the individual’s liver function, age, and potential interactions with other drugs . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for Quetiapine is 0.035, indicating that the use of this compound presents an insignificant risk to the environment .
Safety and Hazards
Zukünftige Richtungen
Quetiapine is a commonly prescribed second-generation antipsychotic that was initially developed for the treatment of schizophrenia and received Food and Drug Administration approval in 1997 . Subsequent research led to approval for use in both bipolar depression and mania and in the adjuvant treatment of major depressive disorder . Future research may focus on further elucidating the mechanism of action and potential new uses for this drug .
Eigenschaften
IUPAC Name |
2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIHAERMMXHQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro Quetiapine | |
CAS RN |
1371638-11-7 |
Source
|
Record name | 9-Chloro quetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-CHLORO QUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.